2-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine
CAS No.:
Cat. No.: VC15843366
Molecular Formula: C13H21N3O
Molecular Weight: 235.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H21N3O |
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Molecular Weight | 235.33 g/mol |
IUPAC Name | 2-[2-(oxan-4-yl)pyrazol-3-yl]piperidine |
Standard InChI | InChI=1S/C13H21N3O/c1-2-7-14-12(3-1)13-4-8-15-16(13)11-5-9-17-10-6-11/h4,8,11-12,14H,1-3,5-7,9-10H2 |
Standard InChI Key | LZNYQUBLQSZDNI-UHFFFAOYSA-N |
Canonical SMILES | C1CCNC(C1)C2=CC=NN2C3CCOCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct heterocyclic components:
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Piperidine Ring: A six-membered saturated ring containing one nitrogen atom, contributing to basicity and potential hydrogen bonding.
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Pyrazole Moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, enabling π-π stacking and coordination chemistry.
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Tetrahydro-2H-pyran Group: A six-membered oxygen-containing ring, providing steric bulk and influencing solubility.
The pyrazole ring is substituted at the 5-position with the tetrahydro-2H-pyran group and at the 1-position with the piperidine ring. This arrangement creates a three-dimensional structure capable of diverse molecular interactions.
Physicochemical Characteristics
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Molecular Formula:
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Molecular Weight: 235.33 g/mol
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IUPAC Name: 2-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine
The compound’s logP value (estimated at ~1.07) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its topological polar surface area (TPSA) of 47.28 Ų indicates potential for blood-brain barrier penetration .
Synthesis and Preparation
Synthetic Routes
The synthesis of 2-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine typically proceeds via sequential functionalization:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or alkynes under acidic conditions.
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Tetrahydro-2H-pyran Attachment: Nucleophilic substitution or coupling reactions to introduce the oxygenated ring.
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Piperidine Incorporation: Buchwald-Hartwig amination or Ullmann coupling to link the piperidine ring.
While specific catalysts and solvents remain proprietary, analogous syntheses employ palladium catalysts for cross-coupling and polar aprotic solvents like DMF to enhance yields.
Optimization Challenges
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Regioselectivity: Ensuring substitution at the pyrazole 5-position requires careful control of reaction conditions.
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Steric Hindrance: The tetrahydro-2H-pyran group may impede coupling reactions, necessitating elevated temperatures.
Comparative Analysis with Structural Analogs
The target compound’s 2-piperidine substitution confers distinct conformational flexibility compared to 4-substituted analogs, potentially enhancing receptor binding .
Applications in Research and Development
Drug Discovery
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Lead Optimization: Modifications to the pyran or piperidine groups could enhance selectivity for neurological targets.
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Prodrug Development: Esterification of the piperidine nitrogen may improve bioavailability.
Chemical Biology
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Probe Synthesis: Radiolabeled versions (e.g., ) could map drug-target interactions.
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